molecular formula C19H18ClN3O2 B10901549 1-[(4-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide

1-[(4-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10901549
M. Wt: 355.8 g/mol
InChI Key: AXZPOHXZKKBTKW-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a chlorophenoxy group, and a dimethylphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the chlorophenoxy and dimethylphenyl groups. One common synthetic route involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol, which is then reacted with 2,4-dimethylphenylhydrazine to form the desired pyrazole derivative. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H18ClN3O2/c1-13-3-8-17(14(2)11-13)21-19(24)18-9-10-23(22-18)12-25-16-6-4-15(20)5-7-16/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

AXZPOHXZKKBTKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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